![molecular formula C19H18F3NO B2495063 1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide CAS No. 1024186-50-2](/img/structure/B2495063.png)
1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide, also known as CTAP, is a compound that has gained attention in the scientific community due to its potential applications in research. CTAP is a selective antagonist of the mu-opioid receptor, which is involved in pain management and addiction. In
Scientific Research Applications
Radical Cyclizations in Organic Synthesis
Radical cyclizations are pivotal in organic chemistry for constructing carbo- and heterocyclic compounds, including natural products and therapeutically important materials. Studies by Ishibashi and Tamura (2004) highlight the control of regiochemistry in radical cyclizations, essential for synthesizing complex molecules with precise structural configurations. The research demonstrates the influence of reaction temperature and the nature of radical precursors on cyclization outcomes, providing a foundation for synthesizing compounds with similar structural features to "1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide" (H. Ishibashi & O. Tamura, 2004).
Anticancer Potential of Cinnamic Acid Derivatives
The study of cinnamic acid derivatives, including their synthesis and biological evaluation as anticancer agents, may offer insights into the potential medicinal applications of structurally related compounds. De, Baltas, and Bedos-Belval (2011) review the anticancer potentials of cinnamic acid derivatives, highlighting their underutilized status despite their rich medicinal tradition. The chemical versatility of these compounds, including the ability for substitution and addition reactions, supports their relevance in medicinal research potentially analogous to "1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide" (P. De, M. Baltas, & F. Bedos-Belval, 2011).
Environmental Degradation of Polyfluoroalkyl Chemicals
Research on the microbial degradation of polyfluoroalkyl chemicals, which include structures similar to "1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide," is crucial for understanding their environmental fate and impact. Liu and Avendaño (2013) review biodegradation studies of these compounds, emphasizing the formation of persistent and toxic degradation products. This research is relevant for assessing the environmental risks associated with the use and disposal of fluorochemicals, including potential analogs of the compound (Jinxia Liu & Sandra Mejia Avendaño, 2013).
properties
IUPAC Name |
1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-19(21,22)15-10-4-5-11-16(15)23-17(24)18(12-6-7-13-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSDZNWZUJPVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2494980.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2494982.png)
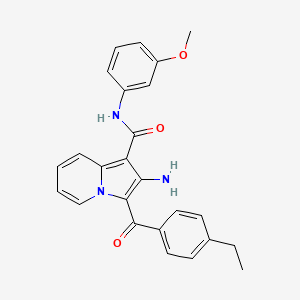
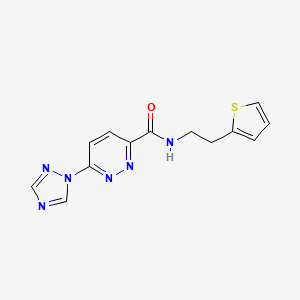

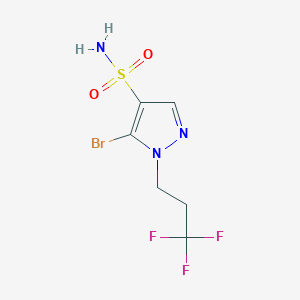
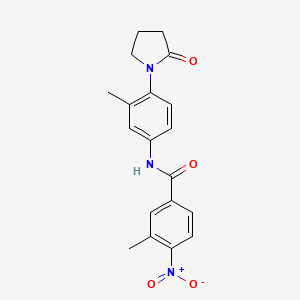
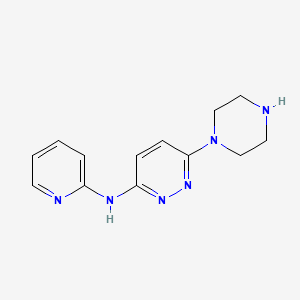
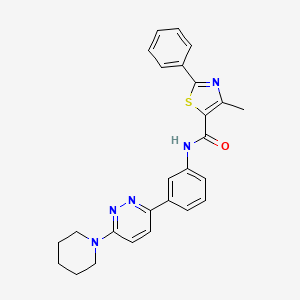
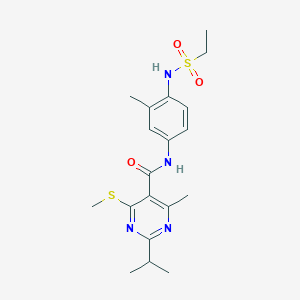
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3,4-trifluorobenzamide](/img/structure/B2494999.png)
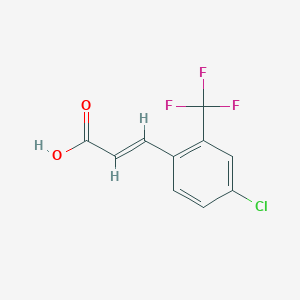
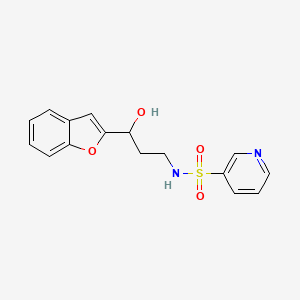
![(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2495003.png)